molecular formula C18H23N3O4S B2953502 2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379995-78-3

2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2953502
CAS No.: 2379995-78-3
M. Wt: 377.46
InChI Key: ZPTAIHNCOCNCLT-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

    Formation of the Piperidine Precursor:

    Formation of the Pyrimidine Precursor: This involves the synthesis of the pyrimidine ring, which can be achieved through various methods such as the Biginelli reaction or cyclization of appropriate precursors.

    Coupling of the Precursors: The final step involves the coupling of the piperidine and pyrimidine precursors through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine
  • 2-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine
  • 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine

Uniqueness

2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

IUPAC Name

2-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-12-16(4-5-17(14)24-2)26(22,23)21-10-6-15(7-11-21)13-25-18-19-8-3-9-20-18/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTAIHNCOCNCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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